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molecular formula C11H10ClNO3S2 B3032095 (4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate) CAS No. 1050507-05-5

(4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate)

Cat. No. B3032095
M. Wt: 303.8
InChI Key: WISYFJYKVHWOLE-UHFFFAOYSA-N
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Patent
US08394841B2

Procedure details

(4-(2-Chlorophenyl)thiazol-2-yl)methyl methane-sulfonate 4 from Step C above (0.10 g, 0.51 mmol) is dissolved in dichloromethane (4.0 mL), followed by addition of manganese dioxide (0.18 g, 2 mmol). The suspension is vigorously stirred at room temperature overnight. Filtration and concentration yielded 4-(2-chlorophenyl)thiazole-2-carbaldehyde 5 as a light-brown oil: MS calcd. for C10H7ClNOS (M+H+) 224.0. found 224.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS([O:5][CH2:6][C:7]1[S:8][CH:9]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:18])[N:11]=1)(=O)=O>ClCCl.[O-2].[O-2].[Mn+4]>[Cl:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:10]1[N:11]=[C:7]([CH:6]=[O:5])[S:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCC=1SC=C(N1)C1=C(C=CC=C1)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.18 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is vigorously stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C=1N=C(SC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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